![molecular formula C19H17N5O3S B2816426 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 886937-10-6](/img/structure/B2816426.png)
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H17N5O3S and its molecular weight is 395.44. The purity is usually 95%.
BenchChem offers high-quality 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
The compound under discussion falls within the category of 1,2,4-triazole derivatives, known for their significant synthetic and pharmacological potential. Research has shown that derivatives of 1,2,4-triazol possess considerable interest due to their wide range of biological activities. A study detailed the synthesis of new pyrolin derivatives, including compounds similar to the one , highlighting their anti-exudative properties. In experiments conducted on white rats, these derivatives demonstrated anti-exudative effects comparable to, and in some cases exceeding, those of reference drugs like diclophenac sodium, suggesting potential applications in reducing inflammation and edema (Chalenko et al., 2019).
Antimicrobial Activity
Another aspect of 1,2,4-triazole derivatives is their antimicrobial potential. A related study synthesized a series of N-aryl-acetamide derivatives, demonstrating their in vitro antibacterial, antifungal, and anti-tuberculosis activity. This suggests that compounds within this chemical class, including the one of interest, may hold valuable antimicrobial properties, which could be explored for the development of new antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Metal-Free Synthesis Methods
In the realm of green chemistry, an efficient and metal-free method has been developed for synthesizing polysubstituted pyrrole derivatives, showcasing the environmental and economic benefits of such approaches. This method involves intermolecular cycloaddition reactions using water as a solvent, highlighting the potential for sustainable synthesis techniques applicable to compounds like 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (Kumar et al., 2017).
Anticancer Effects
There's ongoing research into the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide for its anticancer effects. By replacing the acetamide group with alkylurea, synthesized derivatives showed potent antiproliferative activities against human cancer cell lines, with reduced acute oral toxicity, suggesting a promising direction for the development of anticancer agents with lower toxicity (Wang et al., 2015).
Antiviral and Virucidal Activity
Derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, including structures akin to the target compound, have been studied for their antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus. These studies suggest the potential of such compounds in developing treatments or preventive measures against viral infections (Wujec et al., 2011).
Propiedades
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-26-15-8-6-14(7-9-15)20-17(25)13-28-19-22-21-18(16-5-4-12-27-16)24(19)23-10-2-3-11-23/h2-12H,13H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBFWZVRPSKROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


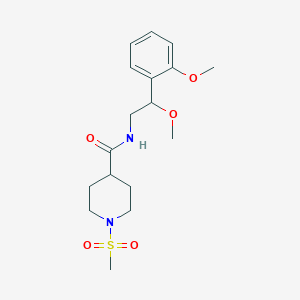

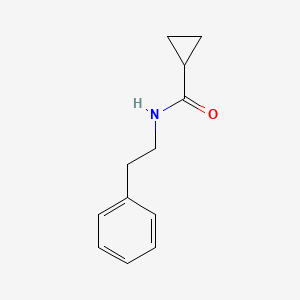

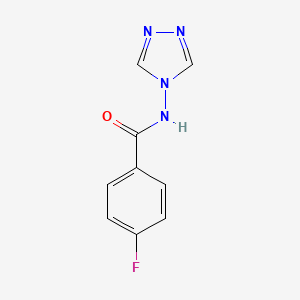
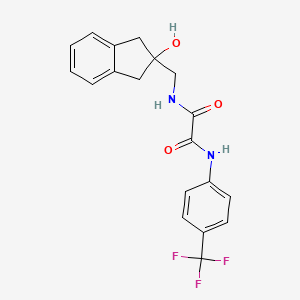
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromo-2,6-dimethylphenoxy)acetamide](/img/structure/B2816354.png)
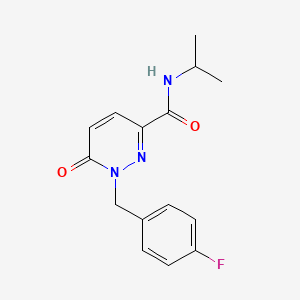
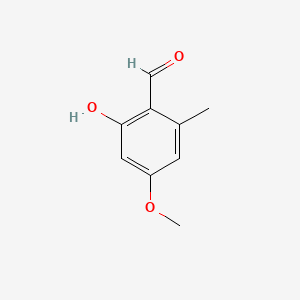
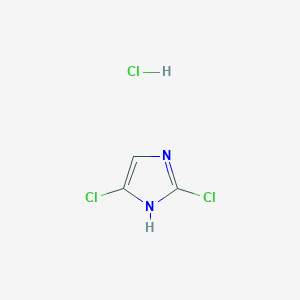

![Ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2816363.png)
![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2816366.png)